molecular formula C11H13ClN2O2 B15312330 1-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanaminehydrochloride

1-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanaminehydrochloride

Cat. No.: B15312330
M. Wt: 240.68 g/mol
InChI Key: LEOSPPJKIMAFPH-UHFFFAOYSA-N
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Description

1-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanaminehydrochloride is a compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanaminehydrochloride typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the reaction of 4-methoxybenzaldehyde with an amino acid derivative, followed by cyclization to form the oxazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanaminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The oxazole ring can be reduced under specific conditions to form a more saturated heterocycle.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of saturated oxazole derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanaminehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 1-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanaminehydrochloride involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the oxazole ring can form hydrogen bonds with amino acid residues. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenyl Methyl Carbinol: Similar in structure but lacks the oxazole ring.

    1-(4-Methoxyphenyl)ethanol: Contains a methoxyphenyl group but differs in the functional groups attached.

Uniqueness

1-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanaminehydrochloride is unique due to the presence of both the oxazole ring and the methanamine group, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C11H13ClN2O2

Molecular Weight

240.68 g/mol

IUPAC Name

[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]methanamine;hydrochloride

InChI

InChI=1S/C11H12N2O2.ClH/c1-14-9-4-2-8(3-5-9)10-7-13-11(6-12)15-10;/h2-5,7H,6,12H2,1H3;1H

InChI Key

LEOSPPJKIMAFPH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)CN.Cl

Origin of Product

United States

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